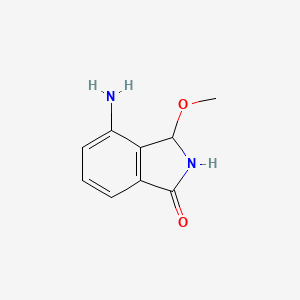
N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of a pyridine derivative with n-butyllithium (n-BuLi) followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The resulting fluoropyridine is then reacted with a piperidine derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: A compound with a similar fluoropyridine moiety but different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with pyridine and pyrimidine rings that exhibit similar biological activities.
Uniqueness
N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine is unique due to its specific combination of a fluoropyridine moiety and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18FN3 |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C12H18FN3/c1-16-6-4-11(5-7-16)15-9-12-3-2-10(13)8-14-12/h2-3,8,11,15H,4-7,9H2,1H3 |
InChI Key |
VMVNBEITGUWSGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





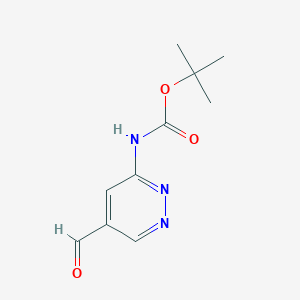

![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
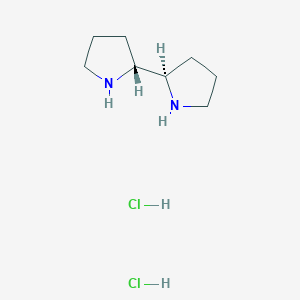



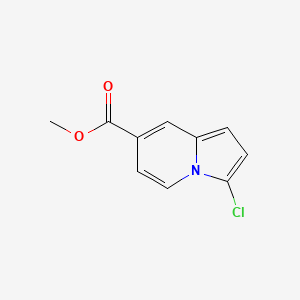
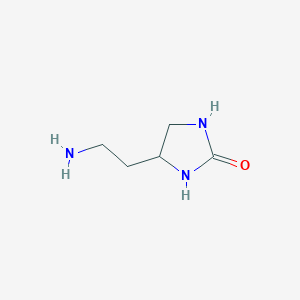
![5-bromo-3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13914886.png)
